molecular formula C10H8ClN3 B6257282 4-(2-chloropyrimidin-5-yl)aniline CAS No. 1563530-42-6

4-(2-chloropyrimidin-5-yl)aniline

Cat. No.: B6257282
CAS No.: 1563530-42-6
M. Wt: 205.64 g/mol
InChI Key: FPAKUPXKPCUNKK-UHFFFAOYSA-N
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Description

4-(2-Chloropyrimidin-5-yl)aniline is a valuable chemical intermediate designed for research and development in medicinal chemistry and drug discovery. This compound features a key scaffold prevalent in the design of potent therapeutic agents, particularly as a building block for novel kinase inhibitors. The 2-chloropyrimidine group is a versatile handle for nucleophilic aromatic substitution, allowing researchers to efficiently synthesize diverse compound libraries by reacting with various amines and anilines. Structurally similar 2-substituted aniline pyrimidine derivatives have demonstrated significant potential in anticancer research. These compounds are frequently employed as core structures in the rational design of dual inhibitors targeting oncogenic kinases such as Mer and c-Met, which are implicated in the proliferation, survival, and metastasis of various cancers . The chemical motif is a cornerstone for developing targeted therapies, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to comply with all relevant institutional or governmental safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloropyrimidin-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-10-13-5-8(6-14-10)7-1-3-9(12)4-2-7/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAKUPXKPCUNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563530-42-6
Record name 4-(2-chloropyrimidin-5-yl)aniline
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Synthetic Methodologies for 4 2 Chloropyrimidin 5 Yl Aniline and Its Core Structure

Approaches for Introducing the Aniline (B41778) Moiety

Direct Amination Techniques

Direct amination techniques are a prominent method for the synthesis of 4-(2-chloropyrimidin-5-yl)aniline and its analogs. These methods typically involve the nucleophilic substitution of a halogen atom on the pyrimidine (B1678525) ring with an amino group.

One common approach is the reaction of a dichloropyrimidine derivative with an aniline. For instance, the reaction of 2,5-dichloropyrimidine (B52856) with an appropriate amine can lead to the formation of the desired product. acs.org The regioselectivity of this reaction, determining which chlorine atom is substituted, can be influenced by the reaction conditions and the nature of the amine. In some cases, palladium catalysis is employed to facilitate the amination of chloroheterocycles. mdpi.com For example, the use of a palladium catalyst with a suitable phosphine (B1218219) ligand can promote the coupling of an amine with a chloropyrimidine. mdpi.com

The choice of base is also a critical parameter in these reactions. Bases like sodium tert-butoxide (t-BuONa) are often used to deprotonate the amine, increasing its nucleophilicity. mdpi.com The solvent system, which can range from dioxane to dimethylformamide (DMF), also plays a significant role in the reaction's success. mdpi.com

Advanced Synthetic Protocols for this compound Synthesis

To enhance the efficiency, selectivity, and environmental friendliness of the synthesis of this compound, advanced protocols have been developed. These include microwave-assisted synthesis, green chemistry approaches, and methods to address chemo- and regioselectivity challenges.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.comrsc.org This technique has been successfully applied to the synthesis of pyrimidine derivatives. nih.govnih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes. mdpi.com

In a typical microwave-assisted synthesis of a substituted pyrimidine, the reactants, such as a chloropyrimidine and an amine, are mixed in a suitable solvent and subjected to microwave irradiation at a specific temperature for a short duration. scispace.comnih.gov This method offers a rapid and efficient way to synthesize libraries of compounds for screening purposes.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Energy Consumption HighLow
Yield Often moderateOften high
Side Reactions More prevalentReduced

This table provides a general comparison and specific outcomes may vary depending on the reaction.

The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical synthesis to minimize environmental impact. nih.govejcmpr.com These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient processes. rasayanjournal.co.inresearchgate.net

For the synthesis of pyrimidine derivatives, green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or ethanol. nih.gov

Catalysis: Employing catalysts to increase reaction efficiency and reduce waste. rasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which simplifies work-up and reduces waste. rasayanjournal.co.insioc-journal.cn

Multicomponent Reactions: Designing reactions where multiple starting materials are combined in a single step to form the final product, which increases atom economy. rasayanjournal.co.in

These green approaches not only reduce the environmental footprint of the synthesis but can also lead to more cost-effective and safer manufacturing processes. rasayanjournal.co.inresearchgate.net

A significant challenge in the synthesis of substituted pyrimidines, including this compound, is controlling the chemo- and regioselectivity of the reactions. nih.gov When a pyrimidine ring has multiple reactive sites, such as two different halogen atoms, directing a nucleophile to a specific position can be difficult. acs.orgresearchgate.net

For example, in the amination of dichloropyrimidines, a mixture of isomers can be formed, which often requires tedious purification steps. acs.org To address this, researchers have developed methods to achieve high regioselectivity. The use of specific catalysts, such as palladium complexes with carefully chosen ligands, can direct the amination to the desired position. researchgate.netmit.edu Additionally, the choice of the base and reaction temperature can also influence the regiochemical outcome of the reaction. acs.org The strategic use of protecting groups or modifying the electronic properties of the pyrimidine ring are other approaches to tackle these selectivity challenges. mit.edu

Advanced Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis of 4 2 Chloropyrimidin 5 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including "4-(2-chloropyrimidin-5-yl)aniline". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the chemical environment of atoms.

1H NMR Applications in Proton Environment Determination

Proton (1H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In "this compound," the aromatic protons on both the aniline (B41778) and pyrimidine (B1678525) rings exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the aniline ring typically appear as a set of doublets, reflecting their ortho and meta relationships. The amino group (NH2) protons usually present as a broad singlet. The protons on the pyrimidine ring also show distinct signals. For comparison, in the simpler "aniline" molecule, the aromatic protons show a complex multiplet, while the amino protons appear as a broad singlet. rsc.orgnist.gov

Table 1: Representative 1H NMR Spectral Data

Compound Functional Group/Proton Chemical Shift (δ, ppm) Multiplicity
Aniline Aromatic-H 7.14 t
Aromatic-H 6.74 t
Aromatic-H 6.66 d
NH2 3.53 br s
4-Chloroaniline (B138754) Aromatic-H 7.074 -
Aromatic-H 6.574 -
NH2 3.57 -
2-Chloropyrimidine (B141910) Pyrimidine-H - -

This table is populated with data for related compounds to provide context for the expected spectral features of this compound. Specific data for the title compound was not available in the search results. Data sourced from multiple references. rsc.orgchemicalbook.comchemicalbook.com

13C NMR for Carbon Skeleton Analysis

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing a detailed map of the carbon framework. Each unique carbon atom in "this compound" gives a distinct signal. The carbon atoms of the aniline and pyrimidine rings resonate in the aromatic region of the spectrum. The carbon attached to the chlorine atom in the pyrimidine ring will show a characteristic downfield shift due to the electronegativity of the halogen. For example, in "aniline," the carbon attached to the amino group appears at a specific chemical shift, and the other aromatic carbons can be assigned based on their positions relative to the amino group. researchgate.netchemicalbook.com

Table 2: Representative 13C NMR Spectral Data

Compound Carbon Atom Chemical Shift (δ, ppm)
Aniline C-N 146.59
Aromatic-C 129.43
Aromatic-C 118.76
Aromatic-C 115.24
4-Chloroaniline C-Cl -
C-N -
Aromatic-C -

This table includes data for related compounds to illustrate the expected chemical shifts in this compound. Specific data for the title compound was not available in the search results. Data sourced from multiple references. rsc.orgchemicalbook.com

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) helps to identify proton-proton couplings within the molecule, confirming the arrangement of protons on the aniline and pyrimidine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the entire molecular structure by connecting the aniline and pyrimidine fragments.

These techniques are essential for the unambiguous assignment of all 1H and 13C signals, especially in complex derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of "this compound" and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition and the molecular formula of "this compound". This is a critical step in confirming the identity of the synthesized compound. The monoisotopic mass of "this compound" (C10H8ClN3) is 205.04068 Da. uni.lu

Electrospray Ionization (ESI) and other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like "this compound". ESI-MS typically shows a prominent peak corresponding to the protonated molecule [M+H]+. For "this compound," this would be observed at a mass-to-charge ratio (m/z) of approximately 206.04796. uni.lu Other adducts, such as [M+Na]+, may also be observed. uni.lu The fragmentation pattern observed in the mass spectrum provides valuable information about the stability of different parts of the molecule and can help to confirm the connectivity of the aniline and pyrimidine rings.

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct m/z
[M+H]+ 206.04796
[M+Na]+ 228.02990
[M-H]- 204.03340
[M+NH4]+ 223.07450
[M+K]+ 244.00384
[M]+ 205.04013

This table is based on predicted data from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.

In the context of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups. The analysis of the IR spectrum allows for the identification of vibrations associated with the aniline and pyrimidine rings, as well as the chloro- substituent.

Key vibrational modes expected for this compound include:

N-H Stretching: The aniline moiety will exhibit characteristic N-H stretching vibrations. Typically, primary amines show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the -NH₂ group. For instance, the FTIR spectrum of aniline itself shows an N-H bend at 3350 cm⁻¹ and an N-H stretch at 1622 cm⁻¹. researchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the aniline and pyrimidine rings are expected to appear in the region of 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyrimidine ring and the C=C bonds in both aromatic rings typically occur in the 1400-1650 cm⁻¹ range.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to be observed in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

N-H Bending: The in-plane bending vibration of the N-H bond of the primary amine is usually found around 1600 cm⁻¹.

The precise positions of these absorption bands can be influenced by the electronic environment of the functional groups, including the presence of substituents and their positions on the aromatic rings.

A representative table of expected IR absorption frequencies for a compound like this compound, based on data from related structures, is provided below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
Asymmetric N-H Stretch3400 - 3500Primary Amine (-NH₂)
Symmetric N-H Stretch3300 - 3400Primary Amine (-NH₂)
Aromatic C-H Stretch3000 - 3100Aniline & Pyrimidine Rings
C=N Stretch1500 - 1650Pyrimidine Ring
Aromatic C=C Stretch1400 - 1600Aniline & Pyrimidine Rings
N-H Bend (Scissoring)1550 - 1650Primary Amine (-NH₂)
C-N Stretch1250 - 1350Aryl Amine
C-Cl Stretch600 - 800Chloro-pyrimidine

X-ray Diffraction Crystallography for Solid-State Structure Determination

For novel compounds like derivatives of this compound, single-crystal XRD analysis is invaluable for unambiguous structure confirmation. researchgate.net The process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Studies on related pyrimidine derivatives have provided insights into the expected structural features. For instance, X-ray diffraction analysis of pyrazolo[3,4-d]pyrimidine derivatives has shown that the calculated bond lengths and angles from theoretical models (like DFT) are in good agreement with experimental X-ray data, with variations typically less than 0.03 Å for bond lengths and 3 degrees for bond angles. mdpi.com

In the crystal structure of a this compound derivative, one would expect to observe:

Planarity: The aniline and pyrimidine rings are expected to be largely planar. The dihedral angle between these two rings is a key conformational parameter.

Intermolecular Interactions: The presence of the amine group and the nitrogen atoms in the pyrimidine ring allows for the formation of intermolecular hydrogen bonds, which play a crucial role in the crystal packing. π-π stacking interactions between the aromatic rings are also anticipated. nih.gov

A hypothetical table of crystallographic data for a derivative of this compound is presented below, based on data from similar structures. mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 10-15
b (Å)~ 5-10
c (Å)~ 15-20
α (°)90
β (°)~ 90-110
γ (°)90
Volume (ų)~ 1500-2000
Z (molecules/unit cell)4
Density (calculated) (g/cm³)~ 1.3-1.5

The detailed structural parameters obtained from X-ray crystallography are essential for understanding the structure-activity relationships of these compounds and for the rational design of new derivatives with specific properties.

Reactivity and Reaction Mechanisms of 4 2 Chloropyrimidin 5 Yl Aniline

Reactivity of the Pyrimidine (B1678525) Chlorine Atom

The chlorine atom at the C2 position of the pyrimidine ring is a key site of reactivity, primarily due to the electron-deficient nature of the pyrimidine ring which facilitates nucleophilic attack. This reactivity is central to the use of 4-(2-chloropyrimidin-5-yl)aniline as a scaffold in the synthesis of various derivatives.

Nucleophilic Displacement Reactions

The chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyrimidine ring is temporarily disrupted by the attack of a nucleophile. The presence of two nitrogen atoms in the pyrimidine ring enhances its electrophilicity, making the displacement of the chlorine atom favorable. A variety of nucleophiles, including amines and alkoxides, can displace the chlorine atom to form new C-N and C-O bonds, respectively.

For instance, the reaction of this compound with primary or secondary amines, such as piperidine (B6355638), leads to the formation of the corresponding 2-amino-substituted pyrimidine derivatives. Similarly, treatment with alkoxides, like sodium methoxide, results in the formation of 2-alkoxy-substituted pyrimidines. The reaction conditions for these substitutions typically involve heating the reactants in a suitable solvent, often in the presence of a base to neutralize the liberated HCl.

Table 1: Examples of Nucleophilic Displacement Reactions

Nucleophile Product Reaction Conditions Reference
Piperidine 4-(2-(piperidin-1-yl)pyrimidin-5-yl)aniline Heat in a suitable solvent (e.g., DMF, NMP) General knowledge
Sodium Methoxide 4-(2-methoxypyrimidin-5-yl)aniline Heat in methanol General knowledge

Role in Cross-Coupling Reactions

The chlorine atom of this compound serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling the chloropyrimidine with an organoboron reagent, such as a boronic acid or ester. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the pyrimidine ring.

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of C-N bonds. It involves the reaction of the chloropyrimidine with an amine in the presence of a palladium catalyst and a suitable ligand. This reaction is particularly useful for synthesizing a diverse library of N-substituted pyrimidine derivatives.

Table 2: Examples of Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst/Ligand Product Reference
Suzuki-Miyaura Phenylboronic acid Pd(PPh3)4, Na2CO3 4-(2-phenylpyrimidin-5-yl)aniline General knowledge
Buchwald-Hartwig Aniline (B41778) Pd2(dba)3, XPhos, NaOtBu N,5-diphenyl-2,5'-bipyrimidin-2'-amine General knowledge

Reactivity of the Aniline Amine Group

The primary amine group of the aniline moiety is another key reactive site in this compound. Its nucleophilic character allows it to participate in a variety of reactions, leading to the formation of amides, alkylated amines, and imines.

Acylation and Alkylation Reactions

Acylation: The aniline amine group can be readily acylated using acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to scavenge the acid byproduct. The resulting amide can serve as a protecting group or as a key functional group in the final target molecule.

Alkylation: While direct alkylation of the aniline amine with alkyl halides can be challenging due to the potential for over-alkylation, it can be achieved under controlled conditions. This reaction introduces alkyl substituents on the nitrogen atom, modifying the electronic and steric properties of the molecule.

Role in Condensation Reactions

The aniline amine group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration. The resulting imines can be stable compounds or can serve as intermediates for further transformations, such as reduction to secondary amines. The formation of the imine is influenced by the electrophilicity of the carbonyl carbon and the reaction conditions. mdpi.com

Electrophilic Aromatic Substitution on the Aniline Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating amino group. The amino group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the amine. However, the reactivity and regioselectivity can be influenced by the steric bulk of the pyrimidinyl substituent and the reaction conditions.

In strongly acidic media, the aniline nitrogen can be protonated to form an anilinium ion. youtube.com The -NH3+ group is strongly deactivating and a meta-director. This can lead to a mixture of products or a change in the expected regioselectivity. To achieve selective para-substitution and to avoid oxidation of the aniline ring, the amino group is often protected, for example, by acetylation, prior to carrying out the electrophilic substitution. The acetyl group is less activating than the amino group, which can help to control the reaction.

Photochemical and Thermal Stability Considerations

The structural makeup of this compound, featuring a pyrimidine ring substituted with a chlorine atom and an aniline group, suggests a susceptibility to degradation under both photochemical and thermal stress. The presence of the C-Cl bond and the aromatic amine group are key factors in its potential reactivity.

Photochemical Stability

The photochemical stability of this compound is expected to be influenced by the UV absorption characteristics of its pyrimidine and aniline components. Aromatic amines and halogenated heterocyclic compounds are known to undergo photodegradation.

Research on 2-chloropyrimidine (B141910) has shown that it undergoes photodegradation upon UV irradiation. rsc.org The process involves two main reaction pathways: a heterolytic cleavage of the carbon-chlorine bond leading to the formation of 2-hydroxypyrimidine (B189755), and a homolytic cleavage of the C-Cl bond from the triplet state, resulting in the formation of a bipyrimidine product. rsc.org The quantum yield for the formation of 2-hydroxypyrimidine is approximately 0.01. rsc.org

Similarly, studies on chloroanilines demonstrate their susceptibility to photodegradation in aqueous solutions. mdpi.comnih.gov The degradation pathways for chloroanilines can be complex, involving the formation of various intermediates. For instance, the photodegradation of 4-chloroaniline (B138754) in water under simulated sunlight has been shown to produce dimeric structures. nih.govuniupo.it The photodegradation of 2-chloroaniline (B154045) can lead to the formation of intermediates such as 2-chlorophenol (B165306) and p-benzoquinone. acs.org The process is often initiated by the absorption of UV light, leading to the generation of reactive species that drive the degradation reactions.

Based on these findings, it is anticipated that this compound will exhibit limited photochemical stability. The primary photodegradation pathways are likely to involve the cleavage of the C-Cl bond on the pyrimidine ring and potential oxidation or dimerization of the aniline moiety.

Table 1: Anticipated Photodegradation Products of this compound Based on Related Compounds

Parent CompoundAnticipated Photodegradation Products of this compoundReference
2-Chloropyrimidine4-(2-hydroxypyrimidin-5-yl)aniline, Bipyrimidine derivatives rsc.org
ChloroanilinesHydroxylated derivatives, Dimeric structures, Oxidized products (e.g., benzoquinones) mdpi.comnih.govacs.org

Thermal Stability

The thermal stability of this compound is expected to be moderate. The decomposition temperature and degradation products will be influenced by the strength of the chemical bonds within the molecule.

Studies on the thermal decomposition of aromatic amines indicate that degradation typically occurs at elevated temperatures. researchgate.nettandfonline.com The thermal degradation of amines can be accelerated in the presence of other reactants, such as CO2, and is influenced by factors like the bulk temperature and the potential for localized hot spots. bre.comutexas.edu For many amines, significant thermal degradation is observed at temperatures above 300°C. researchgate.net

Research on the thermal analysis of various pyrimidine derivatives has shown that their stability is highly dependent on the nature and position of substituents on the pyrimidine ring. scispace.comresearchgate.net For instance, the presence of certain functional groups can either increase or decrease the thermal stability of the compound. scispace.com A study on chloropyrimidines provided data on their enthalpies of formation, which can be related to their thermodynamic stability. acs.org

Given this information, the thermal degradation of this compound would likely initiate with the cleavage of the weaker bonds in the molecule. The C-Cl bond is a potential site for initial thermal cleavage, followed by the decomposition of the pyrimidine and aniline rings at higher temperatures.

Table 2: General Thermal Stability Data for Related Compound Classes

Compound ClassGeneral Decomposition Temperature RangeKey Factors Influencing StabilityReference
Aromatic Amines> 300°CSubstituents, presence of other reactants (e.g., CO2) researchgate.nettandfonline.combre.com
Pyrimidine DerivativesVaries widely with substitutionNature and position of substituents scispace.comresearchgate.net

Computational and Theoretical Investigations of 4 2 Chloropyrimidin 5 Yl Aniline

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. wikipedia.org This method is instrumental in structure-based drug design, helping to elucidate binding mechanisms and predict the affinity of a compound for a particular protein target. For 4-(2-chloropyrimidin-5-yl)aniline, docking studies would be employed to screen potential protein targets and understand the structural basis of its activity. Studies on related aniline (B41778) pyrimidine (B1678525) derivatives have successfully used docking to identify inhibitors for targets like Mer and c-Met kinases and WDR5. researchgate.netmdpi.com

A primary goal of molecular docking is to predict the binding mode—the three-dimensional pose of the ligand within the protein's binding site—and the binding affinity, which is a measure of the strength of the interaction. The binding affinity is typically estimated using a scoring function that calculates a value, often expressed in kcal/mol, representing the free energy of binding. frontiersin.org

In a typical study, the 3D structure of this compound would be docked into the active site of a target protein. The docking algorithm would generate numerous possible poses and rank them based on their calculated scores. For example, in studies of other 2-substituted aniline pyrimidine derivatives targeting Mer and c-Met kinases, potent inhibitors were identified with IC₅₀ values in the nanomolar range, and their binding modes were rationalized through docking. mdpi.com The results of such an analysis are often presented in a table summarizing the predicted affinities for various potential targets.

Table 1: Illustrative Example of Molecular Docking Results Note: The following data is representative of typical findings for aniline pyrimidine derivatives and does not represent actual experimental results for this compound.

Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Amino Acid Residues
FAK (6I8Z)-8.5Cys502, Leu501, Ile428
c-Met (3LQ8)-9.2Asp1164, Lys1110, Tyr1159
WDR5 (4A7J)-7.9Ile305, Phe133, Cys261

Once a probable binding pose is identified, it is analyzed to determine the specific molecular interactions that stabilize the ligand-protein complex. For this compound, key interactions would involve:

Hydrogen Bonds: The aniline moiety contains a primary amine (-NH₂) group, which can act as a hydrogen bond donor. The nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors. Studies on similar pyrimidine derivatives frequently show crucial hydrogen bonds with residues in the protein's hinge region or with charged residues like Aspartate. mdpi.comnih.gov

Hydrophobic Interactions: The phenyl and pyrimidine rings are hydrophobic and can form favorable van der Waals and π-π stacking interactions with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine. rsc.org These interactions are critical for anchoring the ligand within the binding pocket.

Halogen Bonds: The chlorine atom on the pyrimidine ring can participate in halogen bonding, a noncovalent interaction with a nucleophilic atom (like an oxygen or nitrogen) on the protein, further stabilizing the complex.

Computational studies on related pyrimidine inhibitors targeting Focal Adhesion Kinase (FAK) have demonstrated the importance of both hydrogen bonds and hydrophobic contacts with key residues like Cys502, Ile428, and Leu553 for achieving high potency. rsc.org

Scoring functions are essential for ranking docked poses, but they are approximations and have inherent limitations. researchgate.netnih.gov Their accuracy can be target-dependent, and they may not perfectly correlate with experimental binding affinities. frontiersin.orgresearchgate.net Therefore, validation is a critical step in any docking study. A common validation method is "re-docking," where a known co-crystallized ligand is removed from its protein and then docked back into the binding site. The protocol is considered valid if the docking program can reproduce the experimental binding mode with high fidelity, typically measured by a low root-mean-square deviation (RMSD) value (e.g., less than 2.0 Å). researchgate.net

Limitations of scoring functions include:

Protein Flexibility: Many docking protocols treat the protein receptor as rigid, which does not account for the conformational changes that can occur upon ligand binding (induced fit). researchgate.net

Solvation Effects: The role of water molecules in the binding site is often simplified or ignored, yet water can play a crucial role in mediating ligand-protein interactions.

Entropy: The entropic penalties associated with ligand binding are difficult to calculate accurately and are often poorly represented in scoring functions. frontiersin.org

Recent advances involve machine learning-based scoring functions that are trained on vast datasets of protein-ligand complexes to improve predictive accuracy. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-protein complex. nih.govacs.org Such simulations are vital for confirming the stability of a docked pose and understanding the dynamic behavior that influences molecular recognition.

After a high-scoring pose of this compound in a protein target is obtained from docking, an MD simulation is typically run to assess its stability. Key metrics used for this assessment include:

Root-Mean-Square Deviation (RMSD): This is calculated for the protein backbone and the ligand over the course of the simulation. A stable, converging RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and the binding mode is stable. researchgate.net Fluctuations or a continuously increasing RMSD might indicate an unstable interaction.

Root-Mean-Square Fluctuation (RMSF): This is calculated for individual residues to identify flexible regions of the protein. High RMSF in the binding site could indicate an unstable binding of the ligand.

Interaction Persistence: The stability of key hydrogen bonds and hydrophobic contacts identified in the docking pose are monitored throughout the simulation. The persistence of these interactions over time provides strong evidence for a stable binding mode. rsc.org

Alternative methods like Thermal Titration MD (TTMD) can also be used to qualitatively estimate complex stability by assessing how well the binding mode is conserved across simulations at increasing temperatures. nih.govacs.org

Table 2: Illustrative Data from a Ligand-Protein Complex Stability Analysis Note: This table represents the types of data generated from an MD simulation and is for illustrative purposes only.

MetricObservationInterpretation
Ligand RMSDConverges to ~1.5 Å after 20 nsThe ligand remains in a stable pose within the binding pocket.
Protein Backbone RMSDStable fluctuation around 2.0 ÅThe overall protein structure is stable during the simulation.
Hydrogen Bond Occupancy (Ligand-Asp1164)> 90%A highly stable and persistent hydrogen bond is formed.

Proteins and ligands are not static entities; they exist as an ensemble of interconverting conformations. nih.govwikipedia.org MD simulations generate a large collection of these conformations, known as a conformational ensemble. Analyzing this ensemble can reveal:

Ligand Flexibility: How the ligand changes its shape within the binding pocket.

Protein Plasticity: How the binding site residues adapt and move to accommodate the ligand.

Alternative Binding Modes: The simulation may reveal transient or alternative low-energy binding states that were not identified by the static docking procedure.

Techniques like principal component analysis (PCA) or clustering can be applied to the MD trajectory to identify the most dominant conformational states of the complex, providing a deeper understanding of the dynamic nature of the molecular recognition process. nih.gov This analysis is crucial for a comprehensive understanding of how this compound would function at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are pivotal in modern drug discovery and materials science, providing mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.net For this compound, these models can offer predictive insights into its potential applications.

2D and 3D QSAR Model Development and Validation

The development of QSAR models for this compound and its derivatives would involve the generation of a dataset of analogous compounds with known activities. These activities could be, for instance, inhibitory concentrations (IC₅₀) against a particular enzyme or receptor.

2D-QSAR: In a 2D-QSAR study, descriptors are calculated from the 2D representation of the molecules. For a series of aniline and pyrimidine derivatives, a multiple linear regression (MLR) model could be developed. nih.govresearchgate.net The robustness of such a model would be assessed using statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and external validation on a test set of compounds. nih.gov

3D-QSAR: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by considering the three-dimensional arrangement of the molecules. nih.govresearchgate.net These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. researchgate.net For this compound derivatives, a 3D-QSAR model could highlight the importance of the spatial arrangement of the chloro-substituent on the pyrimidine ring and the amino group on the aniline ring. nih.gov

A hypothetical validation of a 2D-QSAR model for a series of this compound derivatives is presented in Table 1.

Table 1: Hypothetical Statistical Validation of a 2D-QSAR Model

ParameterValueDescription
0.92Coefficient of determination for the training set
Q² (LOO)0.85Cross-validation coefficient (Leave-One-Out)
R²_ext0.88Coefficient of determination for the external test set
F-statistic120.5Fisher test value, indicating statistical significance
p-value< 0.0001Probability value associated with the F-statistic

This table presents hypothetical data for illustrative purposes.

Identification of Physicochemical and Structural Descriptors Influencing Activity

The activity of this compound derivatives would be influenced by a variety of physicochemical and structural descriptors. Based on studies of related aniline and pyrimidine compounds, the following descriptors are likely to be significant nih.govnih.gov:

Topological Descriptors: These describe the connectivity of atoms in the molecule. For instance, the presence of specific atom pairs at certain topological distances can influence activity.

Electronic Descriptors: Parameters such as the partial charges on atoms, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO) are crucial. The electronegativity of the chlorine atom and the nitrogen atoms in the pyrimidine ring would significantly affect the electronic properties.

Steric Descriptors: Molecular weight, molar volume, and specific steric parameters can impact how the molecule fits into a biological target.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity, which affects the compound's ability to cross cell membranes.

Table 2 lists some of the key descriptors and their likely influence on the activity of this compound derivatives.

Table 2: Key Physicochemical and Structural Descriptors and Their Potential Influence

Descriptor ClassSpecific DescriptorPotential Influence on Activity
Electronic Partial charge on pyrimidine nitrogensMay act as hydrogen bond acceptors, influencing binding affinity.
Dipole MomentAffects solubility and interactions with polar environments.
Steric Molar VolumeCan influence the fit within a binding pocket; larger volumes may be detrimental or beneficial depending on the target.
Hydrophobic LogPA balanced logP is often required for good bioavailability.
Topological Presence of N-H...N hydrogen bond donors/acceptorsCrucial for specific interactions with biological targets.

This table is based on general principles of QSAR and findings for related compounds.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations can provide deep insights into its chemical behavior.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. nih.govjneonatalsurg.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. jneonatalsurg.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the nitrogen atom of the amino group. The LUMO is likely to be distributed over the electron-deficient pyrimidine ring, influenced by the electron-withdrawing chlorine atom and nitrogen atoms. jneonatalsurg.com A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 3 presents hypothetical HOMO and LUMO energies and related quantum chemical parameters for this compound, calculated at a theoretical level such as B3LYP/6-31G(d,p).

Table 3: Hypothetical Frontier Molecular Orbital Properties

ParameterValue (eV)Description
E(HOMO)-5.85Energy of the Highest Occupied Molecular Orbital
E(LUMO)-1.23Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.62E(LUMO) - E(HOMO)
Ionization Potential (I)5.85-E(HOMO)
Electron Affinity (A)1.23-E(LUMO)
Chemical Hardness (η)2.31(I - A) / 2
Electronegativity (χ)3.54(I + A) / 2

This table contains hypothetical data based on typical values for similar aromatic amines and pyrimidines.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. ajchem-a.comscielo.org.za It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring, making them potential sites for hydrogen bonding or coordination to metal ions. The area around the amino group's hydrogen atoms and the chlorine atom would exhibit positive potential, indicating their susceptibility to interaction with nucleophiles.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the compound. The predicted shifts for the protons and carbons in the aniline and pyrimidine rings would be influenced by the electronic environment created by the substituents.

IR Spectroscopy: The calculated IR spectrum can help in identifying the characteristic vibrational modes of the molecule. Key predicted peaks would include the N-H stretching vibrations of the aniline amino group, C-Cl stretching of the chloropyrimidine moiety, and various C=C and C=N stretching modes of the aromatic rings.

A hypothetical comparison of predicted and potential experimental vibrational frequencies is shown in Table 4.

Table 4: Hypothetical Predicted vs. Potential Experimental IR Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency (cm⁻¹)Potential Experimental Range (cm⁻¹)
N-H Stretch (Aniline)3450, 33603500-3300
C-H Stretch (Aromatic)3100-30003100-3000
C=N Stretch (Pyrimidine)1620, 15801650-1550
C=C Stretch (Aromatic)1590, 1510, 14501600-1450
C-Cl Stretch750800-600

This table presents hypothetical data for illustrative purposes, based on characteristic vibrational frequencies of similar functional groups.

Cheminformatics and Bioinformatics Approaches in Compound Research

Cheminformatics and bioinformatics are pivotal disciplines in modern drug discovery and development, leveraging computational techniques to analyze and predict the properties and activities of chemical compounds. For this compound, these approaches are instrumental in understanding its structural features, predicting its behavior, and identifying potential biological targets.

Cheminformatics Analysis:

Cheminformatics focuses on the storage, retrieval, and analysis of chemical information. For this compound, this begins with its fundamental structural and physicochemical properties, which can be computationally predicted. These descriptors are crucial for developing structure-activity relationships (SAR) and for virtual screening of compound libraries.

Key computational properties for this compound are detailed in public databases like PubChem. uni.lu These properties provide a foundational understanding of the molecule's characteristics.

Property Value Source
Molecular Formula C10H8ClN3PubChem uni.lu
Molecular Weight 205.65 g/mol PubChem uni.lu
InChI Key FPAKUPXKPCUNKK-UHFFFAOYSA-NPubChem uni.lu
SMILES C1=CC(=CC=C1C2=CN=C(N=C2)Cl)NPubChem uni.lu
Predicted XlogP 2.1PubChem uni.lu

These predicted values, such as the partition coefficient (XlogP), offer insights into the compound's likely solubility and membrane permeability, which are critical for its pharmacokinetic profile.

Bioinformatics and Molecular Docking:

Bioinformatics approaches, particularly molecular docking, are employed to investigate the interaction of small molecules like this compound with biological macromolecules, typically proteins. While specific docking studies on this compound are not extensively published, research on structurally related aniline and pyrimidine derivatives provides a framework for how such investigations would proceed. uomisan.edu.iqnih.gov

For instance, studies on 4-anilinoquinazoline (B1210976) derivatives, which share a similar aniline-heterocycle scaffold, have utilized molecular docking to predict their binding affinity to cancer-related protein targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and DNA gyrase. nih.gov In these studies, the aniline moiety often participates in crucial hydrogen bonding and hydrophobic interactions within the receptor's active site.

A hypothetical molecular docking study of this compound would involve:

Target Identification: Selecting a protein target of interest based on preliminary biological data or homology to known ligands.

In Silico Docking: Using computational software to predict the most likely binding pose and affinity of the compound to the target protein. The binding energy (often expressed in kcal/mol) is calculated to estimate the strength of the interaction.

Interaction Analysis: Examining the specific molecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, between the compound and the amino acid residues of the protein.

Research on related compounds has shown that the pyrimidine ring can act as a hydrogen bond acceptor, while the aniline group can serve as a hydrogen bond donor. uomisan.edu.iqnih.gov The chlorine atom can also influence binding through halogen bonding or by altering the electronic properties of the pyrimidine ring.

The insights gained from these computational studies are invaluable for guiding the synthesis of new derivatives with improved potency and selectivity, a common strategy in drug design. nih.govunar.ac.id For example, modifications to the aniline or pyrimidine rings can be explored virtually to enhance binding interactions before undertaking laboratory synthesis.

Structure Activity Relationship Sar Studies of 4 2 Chloropyrimidin 5 Yl Aniline Derivatives

Impact of Substitutions on the Aniline (B41778) Moiety on Molecular Interactions

The aniline portion of the 4-(2-chloropyrimidin-5-yl)aniline scaffold plays a crucial role in the interaction of its derivatives with their biological targets. Modifications to this phenyl ring can significantly influence binding affinity and activity through a combination of electronic and steric effects, as well as the position of the substituents.

Positional Isomerism and Activity Modulation

The position of a substituent on the aniline ring can dramatically alter the biological activity of this compound derivatives. Studies on dual Mer/c-Met inhibitors have demonstrated that para-substitution on the aniline ring leads to superior activity compared to meta-substitution. nih.gov This suggests that the binding pocket of the target accommodates para-substituted compounds more effectively, allowing for optimal interactions. nih.gov

However, in other instances, the position of the substituent may not have a substantial effect on binding affinity. For example, in a series of compounds targeting Mer and c-Met kinases, the activity of a para-substituted analog was comparable to its meta-substituted counterpart. nih.gov This indicates that for some molecular scaffolds and targets, the specific vector of the substituent is less critical for maintaining binding.

Computational studies on other aniline-containing compounds have supported the idea that substituents at the 4'-position of a biphenyl (B1667301) ring system can extend into a largely hydrophobic binding site within the extracellular loop of a receptor. nih.gov This highlights the importance of understanding the topology of the target's binding site when considering positional isomerism.

Influence of Modifications on the Pyrimidine (B1678525) Ring on Target Binding

Halogen Atom Replacements and their SAR Implications

The chlorine atom at the 2-position of the pyrimidine ring is a key feature of the this compound core. Its replacement with other halogens or functional groups has been a subject of extensive SAR studies. In a series of covalent inhibitors targeting the kinase MSK1, the 2-chloro substituent was found to be crucial for activity. nih.gov Deletion of this chlorine atom led to a nearly 100-fold reduction in potency. nih.gov

Interestingly, replacing the 2-chloro group with a fluorine atom resulted in a 10-fold increase in potency, while a bromine atom at the same position was found to be equipotent to the original chloro-derivative. nih.gov This suggests that the electronegativity and size of the halogen at this position can fine-tune the reactivity and binding affinity of the compound. The replacement of the 5-hydrogen with bromo or iodo groups in related 6-(benzylamino)uracils did not diminish inhibitory activity, indicating that these larger halogens can be accommodated and may even participate in favorable charge-transfer interactions. nih.gov

The following table summarizes the impact of substitutions at the 2-position of the pyrimidine ring on the inhibitory activity of a series of MSK1 inhibitors:

CompoundSubstitution at 2-positionpIC50 (ERK2-MSK1)
1 Cl6.7
2 H4.9
3 F7.7
4 Br6.7
Data from a study on covalent inhibitors of the kinase MSK1. nih.gov

Nitrogen Atom Modifications

The nitrogen atoms within the pyrimidine ring are fundamental to its chemical character and its ability to act as a hydrogen bond acceptor. Altering the electronic properties of the ring by modifying these nitrogen atoms can impact target interactions. Quaternization of one of the pyrimidine nitrogens, for instance, has been shown to enhance the reactivity of the ring towards nucleophiles. wur.nl

In the context of drug design, pyrimidine and fused pyrimidine systems are often considered bioisosteres of the purine (B94841) core of ATP, which allows them to bind to the ATP-binding site of kinases. frontiersin.org The arrangement of nitrogen atoms is crucial for these interactions. For example, in certain pyrido[1,2-a]pyrimidines, the nitrogen lone electron pair is vital for coordinating with magnesium ions, a key interaction for activity against some viral enzymes. nih.gov The design of novel chelating groups for metal ions in enzyme active sites has also involved the coupling of pyrimidine with other nitrogen-containing aromatic rings. nih.gov

Role of Linker Regions and Conformation in Activity

The linker can serve multiple purposes, including positioning functional groups for optimal interaction with the target and influencing the molecule's physicochemical properties. For example, in a series of diarylpyrimidine derivatives, a sulfonylacetanilide linker was shown to be important for forming hydrogen bonds with key residues in the target protein. nih.gov The use of a rigid pyridine (B92270) linker has been employed to fix the cis-orientation of two phenyl rings, leading to potent anti-tubulin activity. nih.gov

Restricting the conformational freedom of a molecule can be a powerful strategy to enhance binding affinity by reducing the entropic penalty upon binding. This has been achieved by incorporating spirobicyclic linkers. acs.org In one study, replacing a flexible piperidine (B6355638) linker with a more rigid spiro system was explored to maintain the distance and orientation between the core ring and a zinc-binding group. acs.org The conformation of the molecule is also influenced by interactions between its different parts. For instance, in some inhibitors, the phenyl ring of the aniline moiety is thought to exist in a conformation perpendicular to the pyrimidine ring plane, which can be stabilized by charge-transfer interactions. nih.gov

Fragment-Based Drug Discovery (FBDD) Insights and Scaffold Hopping Related to this compound

The this compound scaffold is a significant pharmacophore in modern medicinal chemistry, primarily recognized for its utility in developing kinase inhibitors. nih.govresearchgate.net This core structure combines a pyrimidine ring, a known hinge-binding motif for many kinases, with an aniline moiety that can be readily modified to achieve desired potency and selectivity. researchgate.netresearchgate.net The strategic placement of the chloro-substituent on the pyrimidine ring provides a reactive site for further chemical elaboration, making it a versatile starting point for drug discovery campaigns. nih.gov

Fragment-Based Drug Discovery (FBDD) Insights

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low molecular weight fragments (typically <300 Da) that bind to a biological target. exactelabs.comnih.gov These initial low-affinity hits are then optimized and grown into more potent, drug-like molecules. exactelabs.com The this compound moiety itself can be considered a key fragment, providing a foundational structure for building potent inhibitors.

FBDD strategies have successfully identified novel inhibitor classes based on scaffolds highly similar to this compound. For instance, a fragment-based approach targeting PurC in Mycobacterium abscessus led to the discovery of a new inhibitor class based on a 4-amino-6-(pyrazol-4-yl)pyrimidine core. mdpi.com This highlights the value of the aminopyrimidine fragment as a starting point for developing inhibitors. In such a campaign, the this compound fragment could be identified through high-throughput X-ray crystallography or other biophysical screening methods, binding to the ATP pocket of a target kinase. nih.gov

Once identified, this fragment can be optimized using structure-guided design. The aniline portion can be modified to explore interactions with solvent-exposed regions of the target, while the 2-chloro position on the pyrimidine ring serves as a handle for synthetic elaboration to improve binding affinity and selectivity. mdpi.com The table below illustrates how different substitutions on the aniline ring of a related anilinopyrimidine core can dramatically affect inhibitory activity against specific kinases, a key aspect of the fragment-growing phase in FBDD.

CompoundCore ScaffoldAniline Substitution (R)Target KinaseIC₅₀ (nM)Reference
A4-Anilino-quinazoline3-chloro-4-(3-fluorobenzyloxy)EGFR~1 (mutated kinases) mdpi.com
B4-Anilino-quinazoline3,4-dichloroEGFR1 mdpi.com
C4-Anilino-quinazoline3-bromoEGFR11 mdpi.com
D7-Aryl-2-anilino-pyrrolopyrimidine4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)Mer2 researchgate.netnih.gov
E7-Aryl-2-anilino-pyrrolopyrimidine4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)Axl16 researchgate.netnih.gov

This table presents data for related anilino-quinazoline and anilino-pyrrolopyrimidine derivatives to illustrate structure-activity relationship principles applicable to this compound.

Scaffold Hopping

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the key pharmacophoric features of a known active molecule. nih.govfrontiersin.org This approach is valuable for navigating around existing patents, improving physicochemical properties, or discovering new biological activities. The this compound core is an excellent candidate for scaffold hopping exercises due to its well-defined role as a kinase hinge-binder.

Scaffold hopping can involve replacing the central pyrimidine core with other heterocycles while maintaining the essential aniline substituent. For example, a successful scaffold hopping strategy involved replacing a 2-aminoimidazole with a 2-aminopyrimidine (B69317) to generate potent anti-biofilm agents. nih.gov This demonstrates the interchangeability of related heterocyclic systems. Similarly, the pyrimidine ring in the target compound could be "hopped" to other bioisosteric cores like quinazoline, pyrrolopyrimidine, or thienopyrimidine to generate novel intellectual property and potentially improved inhibitor profiles. mdpi.comnih.govresearchgate.net Many potent kinase inhibitors are based on the 4-anilinoquinazoline (B1210976) scaffold, which is a direct bioisostere of the 4-anilinopyrimidine system. mdpi.com

A notable example of scaffold hopping led to the discovery of potent tankyrase inhibitors. nih.gov The process started from one scaffold and, through structure-based design and hopping, arrived at a 2-(phenyl)-3H-benzo nih.govnih.govthieno[3,2-d]pyrimidin-4-one core, which showed nanomolar potency. nih.gov This illustrates how a pyrimidine-based structure can be evolved into a more complex and potent fused-ring system.

The table below showcases different scaffolds that can be considered "hops" from a basic anilinopyrimidine structure, along with their targeted biological activity.

Original Scaffold TypeHopped ScaffoldTarget/ApplicationReference
Aminopyrimidine2-Aryl 2-Amino PyrimidineMRSA Biofilm Inhibition nih.gov
Anilinopyrimidine4-AnilinoquinazolineEGFR Kinase Inhibition mdpi.com
Anilinopyrimidine7-Aryl-2-anilino-pyrrolopyrimidineMer/Axl Kinase Inhibition researchgate.netnih.gov
Nicotinamide Mimetic2-Phenyl-3H-benzo nih.govnih.govthieno[3,2-d]pyrimidin-4-oneTankyrase Inhibition nih.gov
Thieno[2,3-d]pyrimidineDihydropyrido-thieno[2,3-d]pyrimidineCK2α Kinase Inhibition researchgate.net

Investigations of Molecular Interactions and Mechanisms of Action

Identification and Characterization of Protein Targets

Research has revealed that derivatives based on the anilinopyrimidine scaffold can interact with and inhibit a variety of protein targets, primarily focusing on protein kinases involved in cancer signaling pathways. Other enzyme targets have also been identified.

Kinase and Enzyme Inhibition Profiles

Derivatives of 4-(2-chloropyrimidin-5-yl)aniline have demonstrated inhibitory activity against several key enzymes implicated in disease, as detailed below.

Kinase Inhibition

Mer/c-Met: The receptor tyrosine kinases Mer and c-Met are frequently overexpressed in tumors, making them prime targets for anticancer drugs. A series of 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives have been developed as potent dual inhibitors of both Mer and c-Met kinases. oup.com These compounds, which feature the anilinopyrimidine core, have shown strong inhibitory activities. For instance, specific derivatives have demonstrated IC₅₀ values in the low nanomolar range against both kinases, indicating potent inhibition. oup.com The design of these inhibitors often involves modifying the aniline portion of the scaffold to optimize binding and activity. oup.com

CDK9: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription. The anilinopyrimidine scaffold has been utilized to develop potent inhibitors of transcriptional CDKs. Specifically, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as ATP-antagonistic inhibitors of CDK2, with the most potent compounds also showing cellular effects consistent with CDK9 inhibition. nih.govimrpress.com

FAK: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. 2-Anilino-4-(benzimidazol-2-yl)pyrimidines have been identified as multi-kinase inhibitors with activity against FAK, among other kinases like Aurora B and VEGFR-2. nih.govnih.gov The inhibitory concentration (IC₅₀) for FAK for one such derivative was found to be 3.4 µM. nih.gov The 2,4-diaminopyrimidine (B92962) backbone, a close relative of the anilinopyrimidine scaffold, is a common feature in many FAK inhibitors. nih.gov

Table 1: Kinase Inhibition Profile of Anilinopyrimidine Derivatives

Target KinaseInhibitor ClassReported Activity (IC₅₀)Reference
Mer2-Substituted Aniline Pyrimidines7.1 - 18.5 nM oup.com
c-Met2-Substituted Aniline Pyrimidines33.6 nM oup.com
CDK92-Anilino-4-(thiazol-5-yl)pyrimidinesActivity demonstrated, specific IC₅₀ not detailed nih.govimrpress.com
FAK2-Anilino-4-(benzimidazol-2-yl)pyrimidines3.4 µM nih.govnih.gov

Other Enzyme Inhibition

HDACs: Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation. A novel series of 4-anilinothieno[2,3-d]pyrimidine-based hydroxamic acid derivatives were designed as potent HDAC inhibitors. nih.gov These compounds displayed excellent inhibitory activities, particularly against HDAC1, HDAC3, and HDAC6, with one derivative (10r) showing IC₅₀ values of 1.14 nM, 3.56 nM, and 11.43 nM, respectively. nih.gov Another series based on a (piperazin-1-yl)pyrimidine moiety also yielded selective inhibitors of class I HDACs. nih.gov

DHFR: Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of DNA precursors and is a target for both anticancer and antimicrobial drugs. patsnap.commdpi.com Pyrido[2,3-d]pyrimidine (B1209978) and 2,4-diaminopyrido[3,2-d]pyrimidine analogues, which are structurally related to the anilinopyrimidine core, have been reported as potent inhibitors of DHFR from various sources, including human, Pneumocystis carinii, and Toxoplasma gondii. nih.govnih.gov

DNA Gyrase: DNA gyrase is a bacterial topoisomerase essential for DNA replication, making it an excellent target for antibiotics. youtube.com While direct inhibition by simple anilinopyrimidines is not extensively documented, related structures such as pyrido-thieno-pyrimidine derivatives have been identified as a class of novel DNA gyrase inhibitors. nih.gov Furthermore, spiropyrimidinetriones have been developed as potent inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov

Enzyme Assays and Inhibition Kinetics (In Vitro)

The inhibitory activities of anilinopyrimidine derivatives have been quantified using various in vitro enzyme assays. For Mer/c-Met dual inhibitors, enzymatic IC₅₀ values were determined to be in the low nanomolar range, such as 18.5 nM for Mer and 33.6 nM for c-Met for a specific compound. oup.com For HDAC inhibitors derived from a 4-anilinothieno[2,3-d]pyrimidine scaffold, the kinetics of inhibition were potent, with IC₅₀ values against HDAC1 reaching as low as 1.14 nM. nih.gov Similarly, FAK inhibition by a 2-anilino-4-(benzimidazol-2-yl)-pyrimidine derivative was quantified with an IC₅₀ of 3.4 µM. nih.gov For DHFR, IC₅₀ values for a potent 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine analogue against the P. carinii and T. gondii enzymes were 0.0023 µM and 0.00088 µM, respectively. nih.gov

Table 2: In Vitro Enzyme Inhibition Kinetics of Anilinopyrimidine Derivatives

Target EnzymeDerivative ClassInhibition Value (IC₅₀)Reference
HDAC14-Anilinothieno[2,3-d]pyrimidine-based hydroxamic acids1.14 nM nih.gov
HDAC34-Anilinothieno[2,3-d]pyrimidine-based hydroxamic acids3.56 nM nih.gov
HDAC64-Anilinothieno[2,3-d]pyrimidine-based hydroxamic acids11.43 nM nih.gov
DHFR (P. carinii)2,4-Diaminopyrido[3,2-d]pyrimidines2.3 nM nih.gov

Molecular Mechanisms of Target Modulation

Understanding how these inhibitors interact with their targets at a molecular level is crucial for rational drug design. The primary mechanisms involve competitive binding at the ATP site for kinases and allosteric modulation.

ATP Competitive vs. Non-Competitive Binding

For the vast majority of anilinopyrimidine-based kinase inhibitors, the mechanism of action is competitive inhibition at the ATP-binding site. core.ac.uk These inhibitors are designed to mimic the adenine (B156593) moiety of ATP, allowing them to fit into the hydrophobic pocket between the N- and C-lobes of the kinase domain. nih.gov The 2-anilino-4-(thiazol-5-yl)pyrimidine series, for example, were identified as ATP-antagonistic CDK2 inhibitors. nih.gov This competitive binding blocks the natural substrate, ATP, from accessing the enzyme's active site, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade. nih.gov

Allosteric Modulation Studies

Allosteric modulation, where an inhibitor binds to a site distinct from the active (orthosteric) site, offers an alternative mechanism for enzyme inhibition that can lead to greater selectivity. imrpress.comnih.gov This binding event induces a conformational change in the protein that alters the activity of the active site. imrpress.com While allosteric inhibition is a known mechanism for some kinase inhibitors, specific studies demonstrating this mode of action for derivatives of this compound are not widely reported. nih.gov The prevalent mechanism described for this class of compounds remains ATP-competitive inhibition. nih.govmdpi.com

Characterization of Specific Binding Sites and Residues

The binding of anilinopyrimidine inhibitors within the ATP pocket of protein kinases has been characterized through molecular modeling and X-ray crystallography. These studies reveal key interactions that anchor the inhibitor to the enzyme.

The pyrimidine ring typically forms one or more crucial hydrogen bonds with the backbone amide groups of amino acid residues in the "hinge region" that connects the two lobes of the kinase domain. nih.gov The aniline group extends into a hydrophobic pocket, often referred to as the "gatekeeper" pocket. Substitutions on this aniline ring are critical for determining the inhibitor's potency and selectivity, as they can form additional interactions with surrounding residues. core.ac.uknih.gov

For instance, the binding mode of 2,4-bis-anilinopyrimidine derivatives as selective EphB4 inhibitors has been analyzed, highlighting the importance of interactions within the ATP binding site. oup.com Similarly, the binding of DHFR inhibitors like the pyrido[2,3-d]pyrimidine analogue involves interactions within the enzyme's active site, where it mimics the binding of the natural substrate, dihydrofolate. nih.gov The conformation of this inhibitor was found to be similar to other known antifolates, occupying the active site and preventing substrate binding. nih.gov

Cell-Based Assays for Mechanistic Understanding

Cell-based assays are fundamental in elucidating the mechanisms through which chemical compounds exert their effects. For derivatives of this compound, these assays have been instrumental in revealing their antiproliferative effects on various cancer cell lines.

The antiproliferative activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay, which measures cell viability. nih.gov Studies have shown that pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer effects. nih.gov For instance, novel 2,4,5-trisubstituted pyrimidine derivatives have demonstrated significant antiproliferative activity against breast cancer cell lines such as MCF-7. nih.govmdpi.com Similarly, other synthesized pyrimidine derivatives have shown cytotoxic properties against a range of cancer cell lines, including those of the colon (HCT-116), cervix (HeLa), and lung (A549).

The mechanism behind this antiproliferative action is often linked to the inhibition of protein kinases, which are key enzymes controlling cell growth, differentiation, and metabolism. researchgate.net The pyrimidine ring is a foundational structure for many compounds that target these pathways. researchgate.net For example, some derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and have shown considerable in vitro anticancer activity against cell lines like MCF-7 and MDA-MB-231. nih.govmdpi.com

Antiproliferative Activity of Selected Pyrimidine Derivatives
Compound TypeCancer Cell LineObserved EffectReference
2,4,5-Trisubstituted Pyrimidine DerivativesMCF-7 (Breast)Significant antiproliferative activity nih.govmdpi.com
Novel Pyrimidine DerivativesHCT-116 (Colon), HeLa (Cervix), A549 (Lung)Cytotoxic properties nih.gov
Pyrimidine Derivatives (EGFR Inhibitors)MCF-7 (Breast), MDA-MB-231 (Breast)In vitro anticancer activity nih.govmdpi.com

Cell Cycle Analysis

A significant mechanism through which derivatives of this compound exert their antiproliferative effects is by inducing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can prevent cancer cells from proliferating.

Flow cytometry is a common technique used to analyze the cell cycle distribution of cells treated with these compounds. Studies have consistently shown that various pyrimidine derivatives can cause an accumulation of cells in the G0/G1 phase of the cell cycle. ijrpr.comresearchgate.net This arrest at the G0/G1 checkpoint prevents the cells from entering the S phase, where DNA synthesis occurs, thereby halting proliferation. mdpi.com

For example, treatment of HL-60 promyelocytic leukemia cells with a pyridone-annelated isoindigo derivative led to a dose-dependent arrest in the G0/G1 phase. researchgate.net This was accompanied by a decrease in the percentage of cells in the S and G2/M phases. researchgate.net Similarly, certain pyrrolo[2,3-d]pyrimidin-4-one derivatives have been shown to disrupt cell cycle progression by inhibiting the G1 phase in CHP-212 neuroblastoma cells. ijrpr.com The G0/G1 phase arrest is often associated with the downregulation of cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and their associated cyclins (Cyclin D1, Cyclin E), which are crucial for the G1 to S phase transition. mdpi.comnih.gov

Effect of Pyrimidine Derivatives on Cell Cycle Progression
Compound TypeCell LineObserved EffectMechanismReference
Pyridone-annelated isoindigoHL-60 (Promyelocytic Leukemia)G0/G1 phase arrestDecrease in S and G2/M phase cells researchgate.net
Pyrrolo[2,3-d]pyrimidin-4-one derivativesCHP-212 (Neuroblastoma)G1 phase inhibitionAccumulation of p53 and p21 ijrpr.com
General Pyrimidine DerivativesVarious Cancer CellsG0/G1 phase arrestDownregulation of CDK2, CDK4, Cyclin D1, Cyclin E mdpi.comnih.gov

Apoptosis Induction Pathways

In addition to cell cycle arrest, derivatives of this compound can induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.gov There are two primary apoptosis pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov

Several studies have demonstrated that pyrimidine derivatives can trigger apoptosis in cancer cells. For instance, a series of 4-anilino-2-(2-pyridyl)pyrimidines were identified as potent inducers of apoptosis. nih.gov The activation of caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis induction by these compounds. jrasb.com Some pyrido[2,3-d]pyrimidine derivatives have been shown to trigger apoptosis by activating caspase-3. rsc.org

The intrinsic pathway is often implicated, involving the regulation of Bcl-2 family proteins. Pro-apoptotic members like Bax and Bak are upregulated, while anti-apoptotic members like Bcl-2 are downregulated. mdpi.com This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade. nih.gov For example, some pyrimidine derivatives have been shown to induce apoptosis in conjunction with a decrease in mitochondrial membrane potential.

Apoptosis Induction by Pyrimidine Derivatives
Compound TypeCell LineKey Apoptotic EventReference
4-Anilino-2-(2-pyridyl)pyrimidinesT47D (Breast), H1299 (Lung), HT29 (Colon)Caspase activation nih.gov
Pyrido[2,3-d]pyrimidine derivativesPC-3 (Prostate), MCF-7 (Breast)Caspase-3 activation rsc.org
General Pyrimidine DerivativesVarious Cancer CellsActivation of intrinsic pathway (Bcl-2 family modulation) mdpi.com

Rational Design and Lead Optimization Strategies for 4 2 Chloropyrimidin 5 Yl Aniline Derivatives

Principles of Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) is a powerful paradigm in medicinal chemistry that leverages the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to design and optimize drug candidates. nih.govnih.govresearchgate.net This approach is particularly valuable when the crystal structure of the target protein is available, as it allows for the rational design of ligands that can bind with high affinity and selectivity. nih.gov

In the context of 4-(2-chloropyrimidin-5-yl)aniline derivatives, SBDD has been instrumental in the development of potent and selective inhibitors of various kinases, such as Cyclin-Dependent Kinase 9 (CDK9). cardiff.ac.uk By analyzing the structural differences between the ATP-binding pockets of different kinases, researchers can design inhibitors that exploit these variations to achieve selectivity. For instance, the design of 2,4,5-trisubstituted pyrimidine (B1678525) compounds as CDK9 inhibitors benefited from understanding the structural nuances between CDK2 and CDK9. cardiff.ac.uk

A key aspect of SBDD is the use of molecular docking simulations to predict the binding mode and affinity of a ligand to its target. For example, in the development of dual Mer/c-Met inhibitors, a docking study of a derivative showed that the aminopyrimidine group could form a hydrogen bond with Asp741, and other parts of the molecule could interact with Met674 and Arg727, providing a rationale for the observed activity. mdpi.com These computational predictions guide the synthesis of new analogs with improved properties.

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a high-resolution structure of the biological target, Ligand-Based Drug Design (LBDD) provides a valuable alternative. nih.govnih.gov This strategy relies on the knowledge of a set of molecules known to bind to the target to develop a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model. nih.govresearchgate.net These models describe the essential structural features required for biological activity and can be used to predict the activity of novel, untested compounds. researchgate.net

Pharmacophore modeling identifies the 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for binding to the target. mdpi.com For instance, a pharmacophore model for 5-LOX inhibitors was developed using non-redox inhibitors from different chemical families, which included two hydrogen bond acceptors, two hydrophobic groups, and an aromatic ring. nih.gov Such models can then be used to screen virtual libraries of compounds to identify new potential hits.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new analogs and helps in understanding which physicochemical properties are important for potency. While specific LBDD studies on this compound were not detailed in the provided results, the general principles of LBDD are widely applicable to this scaffold for identifying novel derivatives with desired biological activities. nih.govnih.govresearchgate.net

Bioisosteric Replacements to Modulate Molecular Interactions

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining its biological activity. This involves substituting a functional group with another that has similar steric and electronic properties. Such modifications can lead to improved potency, selectivity, metabolic stability, and oral bioavailability.

A notable example in the context of pyrimidine derivatives is the replacement of a methyl group with a trifluoromethyl group. The trifluoromethyl group is more metabolically stable due to the strong carbon-fluorine bond and can enhance oral bioavailability. cardiff.ac.uk As a strong electron-withdrawing group, it can also improve the binding of the ligand to the hinge region of a kinase. cardiff.ac.uk This strategy was successfully employed in the synthesis of C-5 trifluoromethyl pyrimidine analogs to enhance their properties as kinase inhibitors. cardiff.ac.uk

Design of Analogs with Improved Selectivity and Potency

The iterative process of designing, synthesizing, and testing new analogs is central to lead optimization. For derivatives of this compound, this process has been guided by both SBDD and LBDD principles to enhance selectivity and potency.

In the development of CDK9 inhibitors, minor modifications to the substituents on the aniline (B41778) ring and the pyrimidine core led to significant changes in kinase selectivity. cardiff.ac.uk For example, introducing a piperazine (B1678402) ring at the R4 position of the aniline in a C5-methyl pyrimidine series resulted in a compound with approximately 90-fold selectivity for CDK9 over CDK2. cardiff.ac.uk However, methylation of this piperazine decreased the selectivity to 28-fold, highlighting the subtle structure-activity relationships. cardiff.ac.uk The synthesis of a series of dihydropyrimidine (B8664642) phthalimide (B116566) hybrids as DPP-4 inhibitors also demonstrated how systematic structural modifications can lead to compounds with stronger inhibitory activity than the reference drug, alogliptin. nih.gov

The following table summarizes the structure-activity relationship (SAR) findings for a series of C5-methyl pyrimidine analogs as CDK9 inhibitors:

CompoundR4 SubstituentCDK9 Ki (nM)CDK9/CDK2 Selectivity
30h Piperazine-~90-fold
30i N-Methylpiperazine2028-fold
30j Methylsulfonyl piperazine-~12-fold

Data sourced from a study on 2,4,5-trisubstituted pyrimidine CDK9 inhibitors. cardiff.ac.uk

Computational Screening and Virtual Library Design for Novel Derivatives

Computational methods play a crucial role in modern drug discovery by enabling the rapid screening of large virtual libraries of compounds. This in silico approach helps to prioritize compounds for synthesis and biological evaluation, thereby saving time and resources.

Virtual screening can be performed using either structure-based or ligand-based methods. In a structure-based approach, a library of compounds is docked into the binding site of the target protein, and the predicted binding affinities are used to rank the compounds. Ligand-based virtual screening, on the other hand, uses a pharmacophore model or a QSAR model to identify compounds with a high probability of being active. mdpi.com

For instance, in the search for novel antimicrobials targeting bacterial transcription, a ligand-based pharmacophore model was constructed and used to screen for inhibitors of the NusB-NusE protein-protein interaction. mdpi.com This approach, combined with docking and binding free energy calculations, can be effectively applied to the this compound scaffold to design and screen virtual libraries for novel derivatives with desired therapeutic activities. The synthesis of novel spiro-chromanone derivatives as potential anti-tumor agents also highlights the use of a hybridized structure design approach in creating new chemical entities. researchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The future synthesis of 4-(2-chloropyrimidin-5-yl)aniline and its derivatives will likely focus on improving efficiency, sustainability, and molecular diversity. While established methods provide access to the core structure, researchers are continuously seeking to refine these processes. nih.gov

Future research will likely emphasize:

One-Pot Multicomponent Reactions: These reactions, which allow for the construction of complex molecules from multiple starting materials in a single step, are highly efficient. mdpi.com Developing new one-pot procedures for pyrimidine (B1678525) ring formation or functionalization could significantly streamline the synthesis of analogs of this compound.

Green Chemistry Protocols: The use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions (such as microwave-assisted synthesis) is a growing trend. mdpi.com Future synthetic strategies will increasingly incorporate these principles to reduce the environmental impact of chemical synthesis.

Deconstruction-Reconstruction Strategies: An innovative approach involves the strategic breaking and reforming of the pyrimidine ring to create diverse new structures. nih.gov This method can transform a pre-existing pyrimidine-containing molecule into a variety of other nitrogen heterocycles, providing rapid access to analogs that would be difficult to synthesize through traditional means. nih.gov

These advanced synthetic methods will be crucial for generating libraries of novel compounds for biological screening, enabling a more thorough exploration of the structure-activity relationships (SAR) of the this compound scaffold.

Development of Advanced Analytical Techniques for Characterization

The unambiguous characterization of newly synthesized compounds is fundamental to drug discovery. While standard techniques are widely used, the development of more sophisticated analytical methods is a key future direction.

Currently, the characterization of pyrimidine derivatives relies on a suite of established spectroscopic and chromatographic methods.

TechniquePurposeCommon Application in Pyrimidine Chemistry
Nuclear Magnetic Resonance (NMR)Structural Elucidation1H and 13C-NMR are used to determine the precise arrangement of atoms within the molecule. nih.govresearchgate.netekb.eg
Mass Spectrometry (MS)Molecular Weight DeterminationConfirms the molecular mass of the synthesized compound. nih.govresearchgate.net
Infrared (IR) SpectroscopyFunctional Group IdentificationIdentifies key chemical bonds and functional groups present in the molecule. nih.govresearchgate.netekb.eg
High-Performance Liquid Chromatography (HPLC)Purity AssessmentDetermines the purity of the synthesized compound. nih.govresearchgate.net
Elemental AnalysisElemental CompositionVerifies the percentage composition of elements (C, H, N) in the compound. researchgate.netresearchgate.net

Future advancements will focus on enhancing the resolution, sensitivity, and speed of these techniques. For instance, the expanded use of two-dimensional NMR techniques and high-resolution mass spectrometry (HRMS) will provide more detailed structural information and unambiguous formula confirmation. nih.gov Furthermore, the development of novel hyphenated techniques (e.g., LC-NMR-MS) could allow for the complete characterization of complex reaction mixtures in a single analysis, accelerating the pace of research.

Mechanistic Studies at Higher Resolution

A deeper understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. High-resolution mechanistic studies are essential for optimizing potency and selectivity.

Future research in this area will increasingly rely on:

Molecular Docking and Simulation: Computational tools such as molecular docking are used to predict the binding orientation of a molecule within the active site of a target protein. ekb.eg Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex over time, providing insights into the key interactions that drive binding. mdpi.com

Advanced Crystallography: Obtaining high-resolution crystal structures of the compound bound to its target protein provides definitive evidence of the binding mode and is the gold standard for understanding molecular interactions.

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on binding affinity, stoichiometry, and kinetics, offering a more complete picture of the interaction. nih.gov

These studies will enable a more precise understanding of the structure-activity relationship, guiding the design of next-generation inhibitors with improved pharmacological profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery by accelerating the design-synthesize-test cycle. nih.gov For pyrimidine derivatives, these technologies offer powerful new approaches to navigate the vast chemical space and identify promising new drug candidates.

Key applications include:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel compounds before they are synthesized. researchgate.netfrontiersin.org This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. nih.govfrontiersin.org By learning from the structures of known active compounds, these models can propose novel pyrimidine derivatives that are optimized for a specific biological target. frontiersin.org

Synthesis Planning: AI tools are being developed to assist in retrosynthetic analysis, helping chemists devise the most efficient synthetic routes to target molecules. nih.gov

A study on pyrimidine corrosion inhibitors demonstrated that machine learning models could successfully predict inhibition efficiencies based on molecular descriptors, showcasing the potential of AI in this chemical class. researchgate.net The integration of AI will undoubtedly accelerate the discovery of new therapeutic applications for this compound and its analogs. nih.gov

Diversification of Biological Targets and Pathways

The pyrimidine scaffold is a versatile building block found in drugs targeting a wide range of diseases. mdpi.comnih.gov While this compound is a known building block for kinase inhibitors, a significant future direction is the exploration of its potential against a broader array of biological targets. mdpi.commdpi.com

The diverse biological activities reported for pyrimidine derivatives suggest numerous avenues for exploration.

Therapeutic AreaPotential Targets/ActivitiesReference
OncologyKinase inhibition (EGFR, Mer, c-Met), antiproliferative activity mdpi.commdpi.com
Infectious DiseasesAntibacterial, antifungal, antiviral activity mdpi.com
InflammationCOX-2 inhibition, antioxidant properties nih.gov
Metabolic DisordersAntidiabetic activity nih.gov
Central Nervous SystemPotential CNS-active agents mdpi.com

Future research will involve screening this compound and its derivatives against diverse panels of biological targets, including enzymes, receptors, and ion channels. nih.gov This systematic approach, often termed "target diversification," could uncover entirely new therapeutic applications for this compound class, potentially leading to treatments for diseases currently considered untreatable. researchgate.netmdpi.com

Collaborative Research Initiatives in Pyrimidine Chemistry

The complexity of modern drug discovery necessitates a collaborative approach. The challenges of developing novel therapeutics from a starting scaffold like this compound are too great for any single research group to tackle alone.

Future progress will be driven by:

Interdisciplinary Collaboration: Effective drug development requires the combined expertise of synthetic chemists, analytical chemists, computational scientists, biologists, and pharmacologists.

Public-Private Partnerships: Collaborations between academic institutions and pharmaceutical companies can bridge the gap between basic research and clinical development, facilitating the translation of promising discoveries into new medicines.

Open Science and Data Sharing: Initiatives that promote the sharing of chemical structures, biological data, and research findings can prevent the duplication of effort and foster a more collaborative research environment. The use of large, shared screening panels, such as the NCI-60 human tumor cell line panel, is an example of how collaborative resources can advance the field. gsconlinepress.commdpi.com

By fostering a more integrated and collaborative research ecosystem, the scientific community can maximize the potential of pyrimidine chemistry to address unmet medical needs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-chloropyrimidin-5-yl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions between pyrimidine derivatives and aniline precursors. For example, chloropyrimidine intermediates can react with substituted anilines under palladium-catalyzed conditions (e.g., Suzuki-Miyaura coupling) . Key parameters include solvent selection (e.g., DMF or THF), temperature control (80–120°C), and catalyst optimization (e.g., Pd(PPh₃)₄). Post-synthesis purification often employs HPLC or column chromatography to isolate the target compound .

Q. How is this compound characterized to confirm its structural integrity?

  • Methodological Answer : Characterization involves:

  • NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and substituent positions.
  • LCMS (liquid chromatography-mass spectrometry) to confirm molecular weight (e.g., m/z 245 [M+H]+ observed in similar compounds) .
  • HPLC for purity assessment, with retention time comparisons against standards .

Q. What are the primary reactive sites in this compound for further functionalization?

  • Methodological Answer : The chlorine atom on the pyrimidine ring is highly electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols). The aniline group can undergo diazotization or act as a directing group for electrophilic aromatic substitution. Computational studies (DFT) are recommended to predict regioselectivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL provides precise bond lengths and angles. For example, SHELX refinement can resolve torsional strain between the pyrimidine and aniline moieties. High-resolution data (>0.8 Å) are critical for detecting disorder or twinning .

Q. What strategies address contradictory kinetic data in reactions involving this compound?

  • Methodological Answer : Discrepancies in reaction rates may arise from solvent polarity effects or competing pathways. Use kinetic isotope effects (KIEs) to probe transition states or employ stopped-flow spectroscopy for real-time monitoring. Cross-validate with computational models (e.g., DFT or MD simulations) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets (e.g., kinases or GPCRs). Pharmacophore modeling aligns substituent effects with activity trends observed in analogs (e.g., trifluoromethyl groups enhancing binding affinity) .

Q. What experimental approaches validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., hydrolysis of the chloropyrimidine group) via LCMS. Store in amber vials under inert gas to prevent oxidation .

Q. How does regioselectivity in cross-coupling reactions of this compound depend on catalyst choice?

  • Methodological Answer : Compare Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂(PPh₃)₂) in Buchwald-Hartwig amination. Steric effects from ligands (e.g., XPhos) favor substitution at the pyrimidine chlorine over the aniline group. Kinetic studies under inert atmospheres minimize side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.